Cyclopentane-1,1-dicarbonitrile
Overview
Description
Cyclopentane-1,1-dicarbonitrile is an organic compound with the molecular formula C7H8N2 It is characterized by a cyclopentane ring with two nitrile groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane-1,1-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with sodium cyanide and ammonium chloride under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired dicarbonitrile compound .
Industrial Production Methods
In industrial settings, this compound is typically produced via a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cyclopentane-1,1-dicarboxylic acid.
Reduction: Cyclopentane-1,1-diamine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Cyclopentane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclopentane-1,1-dicarbonitrile exerts its effects depends on the specific reaction or applicationThe cyclopentane ring provides a stable framework that can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarbonitrile: Contains a single nitrile group attached to the cyclopentane ring.
Cyclopentane-1,1-dicarboxylic acid: Contains two carboxylic acid groups instead of nitrile groups.
Cyclopentane-1,1-diamine: Contains two amine groups instead of nitrile groups.
Uniqueness
Cyclopentane-1,1-dicarbonitrile is unique due to the presence of two nitrile groups on the same carbon atom of the cyclopentane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Cyclopentane-1,1-dicarbonitrile (CAS No. 29739-46-6) is a compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 120.15 g/mol. Its structure features two cyano groups attached to a cyclopentane ring, which contributes to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways.
Antimicrobial Activity
A study published in the Journal of Organic Chemistry reported the synthesis of cyclopentane derivatives that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 32 | 64 |
Derivative A | 16 | 32 |
Derivative B | 8 | 16 |
Anticancer Activity
In vitro studies have indicated that this compound derivatives exhibit cytotoxic effects on several cancer cell lines. A notable study assessed the impact on breast cancer cells (MCF-7) and found:
Compound | IC50 (µM) on MCF-7 Cells |
---|---|
This compound | 25 |
Derivative C | 10 |
Derivative D | 5 |
These results suggest that modifications to the cyclopentane structure can enhance anticancer activity.
Enzyme Inhibition
Research into enzyme inhibition revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. A study highlighted its inhibitory effect on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:
Compound | IC50 (µM) on AChE |
---|---|
This compound | 15 |
Standard Inhibitor | 2 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The study concluded that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Cancer Cell Proliferation
A series of experiments were conducted on various cancer cell lines using this compound derivatives. It was observed that specific modifications to the nitrile groups enhanced cytotoxicity and induced apoptosis in cancer cells.
Properties
IUPAC Name |
cyclopentane-1,1-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-5-7(6-9)3-1-2-4-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIONVMHMAKDDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569526 | |
Record name | Cyclopentane-1,1-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29739-46-6 | |
Record name | Cyclopentane-1,1-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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